N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Overview
Description
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by 1H NMR and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically isolated by column chromatography using chloroform–ethyl acetate as the eluent .
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the cyano group of 1,2,4-triazine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as 1,2,4-triazol-3-amine.
Solvents: Chloroform and ethyl acetate are commonly used for purification.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antibacterial agent.
Agriculture: It is explored for its use as a corrosion inhibitor and as a biologically active compound in agricultural applications.
Industrial Applications: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects . Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2- ({4-benzyl-5- [ (4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N- (2,5-dimethylphenyl)acetamide
Uniqueness
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-16-10-8-15(9-11-16)18(24)20-12-17-21-22-19(26-2)23(17)13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUGPLEOUPQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325592 | |
Record name | N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476435-12-8 | |
Record name | N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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